molecular formula C23H18ClN5O2 B15085249 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide CAS No. 634897-09-9

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15085249
CAS No.: 634897-09-9
M. Wt: 431.9 g/mol
InChI Key: CTGDPVHNJPADLW-VULFUBBASA-N
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Description

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide ( 634897-09-9) is a sophisticated pyrazole-carbohydrazide derivative offered for research use only. This compound is strictly intended for laboratory investigations and is not for human or veterinary therapeutic use. Pyrazole derivatives are recognized in scientific literature for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Specifically, recent studies on structurally similar pyrazole compounds have highlighted their significant antioxidant potential and antiproliferative activity . These analogs demonstrate a remarkable ability to inhibit reactive oxygen species (ROS) production in cellular models such as human platelets and endothelial cells, with IC50 values against platelet ROS production induced by thrombin reported around 10 µM . The mechanism of action for such compounds often involves the strong inhibition of superoxide anion production, lipid peroxidation, and NADPH oxidase activity, thereby offering a protective effect against oxidative stress . Furthermore, preliminary screenings on similar pyrazole derivatives have revealed promising anticancer activity against a range of solid tumor and leukemia cell lines, making them noteworthy candidates for further pharmacological investigation . With a molecular formula of C23H18ClN5O2 and a molecular weight of 431.87 g/mol, this compound serves as a valuable chemical tool for researchers in the fields of medicinal chemistry and drug discovery . Its unique structure, featuring a chlorobenzyl ether and a pyridinylmethylene hydrazone linkage, contributes to its distinct reactivity and interaction profile with biological targets.

Properties

CAS No.

634897-09-9

Molecular Formula

C23H18ClN5O2

Molecular Weight

431.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H18ClN5O2/c24-20-6-2-1-5-18(20)15-31-19-9-7-17(8-10-19)21-12-22(28-27-21)23(30)29-26-14-16-4-3-11-25-13-16/h1-14H,15H2,(H,27,28)(H,29,30)/b26-14+

InChI Key

CTGDPVHNJPADLW-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the pyridinylmethylene group: This can be done by reacting the intermediate with pyridine-3-carbaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substitution on the Benzyloxy Phenyl Ring

Compound Name Substituent CAS No. Molecular Weight (g/mol) Key Features
5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide 4-Methylbenzyl 634896-54-1 411.5 Increased lipophilicity due to methyl group; reduced electronegativity compared to Cl .
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide 4-Chlorobenzyl + 4-nitrobenzylidene 634896-27-8 - Electron-withdrawing nitro group enhances reactivity; 4-Cl substitution may alter steric interactions .

Substitution on the Hydrazide Moiety

Compound Name Hydrazide Group CAS No. Key Features
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide 2-Hydroxybenzylidene 634897-22-6 Hydroxyl group enables hydrogen bonding, potentially improving solubility and target binding .
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide 4-Nitrobenzylidene 634898-33-2 Strong electron-withdrawing nitro group may enhance stability or alter electronic properties .
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide Pyridin-2-ylmethylene 634897-26-0 Pyridine ring orientation (2- vs. 3-position) affects molecular geometry and π-π stacking interactions .

Crystallographic and Structural Insights

  • Crystal Packing: Related pyrazole-carboxamide derivatives (e.g., CAS 471.76 g/mol compound in ) crystallize in monoclinic systems (space group P21/c) with Z=4, suggesting similar packing patterns for the parent compound .
  • Bond Angles : The pyridin-3-ylmethylene group in the parent compound likely adopts a planar conformation, facilitating π-π interactions with aromatic residues in biological targets .

Biological Activity

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN4O2\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_2

This structure features a pyrazole core linked to a pyridine and a chlorobenzyl ether moiety, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

  • HeLa (cervical cancer) : The compound demonstrated a mean growth inhibition percentage of approximately 38.44% .
  • HepG2 (liver cancer) : Similar studies reported an inhibition rate of around 54.25%, indicating potential efficacy against liver cancer cells .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation, including the MAPK pathway, which plays a crucial role in tumor growth and survival .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may act as an effective anti-inflammatory agent by modulating immune responses .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory activities, some studies have explored the antimicrobial potential of pyrazole derivatives. However, the specific compound has shown limited antibacterial and antifungal activity against common pathogens .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving various pyrazole derivatives highlighted that modifications at the N1 position significantly influenced their cytotoxicity against cancer cells. The presence of halogen substituents, such as chlorine, enhanced the anticancer activity compared to unsubstituted analogs .
  • Anti-inflammatory Mechanism :
    In vitro experiments demonstrated that the compound reduced LPS-induced TNF-alpha release by inhibiting the phosphorylation of p38 MAPK and HSP27, underscoring its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

Structural FeatureInfluence on Activity
Chlorobenzyl ether moietyEnhances lipophilicity and uptake
Pyrazole coreCritical for anticancer activity
Pyridine ringMay contribute to receptor binding

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